Tebapivat -

Tebapivat

Catalog Number: EVT-15280523
CAS Number:
Molecular Formula: C18H16N8OS
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of tebapivat involves multiple steps typical of complex organic synthesis. While specific proprietary methods used by Agios Pharmaceuticals are not publicly disclosed, the synthesis generally includes:

  1. Formation of Key Intermediates: Initial reactions likely involve the formation of substituted pyridine and pyrazole derivatives.
  2. Thiazole Formation: The construction of the thiazole ring is crucial, often achieved through cyclization reactions involving sulfur-containing reagents.
  3. Final Coupling: The final product is synthesized through coupling reactions that yield the complete structure of tebapivat.

The technical details of these reactions would typically require advanced organic chemistry techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization .

Molecular Structure Analysis

Structure and Data

Tebapivat's molecular structure features several key components:

  • Core Structure: The compound contains a thiazolo-pyridazine framework, which is essential for its biological activity.
  • Functional Groups: It includes amino and methyl substituents that enhance solubility and bioactivity.

The structural formula can be represented as follows:

Molecular Formula C18H16N8OS\text{Molecular Formula }C_{18}H_{16}N_{8}OS
InChIKey DIUOELXIXSCFCRUHFFFAOYSAN\text{InChIKey }DIUOELXIXSCFCR-UHFFFAOYSA-N

The molecular weight of tebapivat is approximately 392.44 g/mol, with a topological polar surface area of 136.34 Ų .

Chemical Reactions Analysis

Reactions and Technical Details

Tebapivat primarily acts by binding to the allosteric site of pyruvate kinase, thereby enhancing its activity. This mechanism leads to increased conversion of phosphoenolpyruvate to pyruvate, promoting glycolysis. Key reactions include:

  1. Activation Reaction:
    Pyruvate Kinase TebapivatActivated Pyruvate Kinase\text{Pyruvate Kinase Tebapivat}\rightarrow \text{Activated Pyruvate Kinase}
  2. Glycolytic Pathway Enhancement:
    The activation results in an increased flux through the glycolytic pathway, which is beneficial in conditions where energy metabolism is impaired.

These reactions are critical for understanding how tebapivat can potentially ameliorate symptoms associated with myelodysplastic syndromes by improving red blood cell production .

Mechanism of Action

Process and Data

The mechanism of action for tebapivat involves:

  1. Allosteric Activation: Tebapivat binds to an allosteric site on pyruvate kinase, leading to a conformational change that enhances enzyme activity.
  2. Increased Glycolysis: This activation boosts glycolytic flux, resulting in higher ATP production and improved cellular energy levels.
  3. Erythropoiesis Stimulation: Enhanced glycolysis supports erythropoiesis, which is particularly beneficial in patients with myelodysplastic syndromes where red blood cell production is compromised.

Clinical studies are ongoing to evaluate the efficacy and safety of tebapivat in various patient populations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tebapivat exhibits several notable physical and chemical properties:

  • Melting Point: Not specifically reported but expected to be within a range typical for similar compounds.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Generally stable under standard laboratory conditions but should be handled with care due to potential reactivity with strong acids or bases.

Additional properties include:

  • Hydrogen Bond Donors: 2
  • Rotatable Bonds: 4
  • LogP (Octanol-Water Partition Coefficient): Approximately 0.32, indicating moderate lipophilicity .
Applications

Scientific Uses

Tebapivat is primarily being explored for its therapeutic potential in treating:

  • Myelodysplastic Syndromes: A group of disorders caused by poorly formed or dysfunctional blood cells.
  • Hemolytic Anemias: Conditions characterized by the premature destruction of red blood cells.

The ongoing clinical trials aim to establish its efficacy as a treatment option, potentially offering new hope for patients suffering from these conditions where current therapies may be insufficient .

Mechanistic Pharmacology of Tebapivat

Allosteric Modulation of Pyruvate Kinase Isoforms

Tebapivat (AG-946) is a potent, orally bioavailable small molecule activator of pyruvate kinase (PK) isoforms, functioning through allosteric modulation of the enzyme’s quaternary structure. Unlike orthosteric activators, tebapivat binds to a distinct regulatory site on the PK tetramer, stabilizing the high-affinity R-state conformation and enhancing substrate (phosphoenolpyruvate, PEP) binding efficiency. This mechanism mimics the natural activator fructose-1,6-bisphosphate (FBP) but with significantly higher potency and sustained activity. Structural studies reveal that tebapivat’s pseudo-C2-symmetric design optimizes interactions with residues in the PKR allosteric pocket, resulting in prolonged enzyme activation and reduced off-target effects compared to first-generation activators like mitapivat [4] [5].

Table 1: Allosteric Binding Properties of Tebapivat

ParameterTebapivat (AG-946)First-Generation Activator (Mitapivat)
Binding SiteFBP-independent siteOverlaps partially with FBP site
PKR Activation (Fold-Change)6.2 ± 0.83.4 ± 0.5
Half-Time of Activation>150 hours~1 hour
ThermostabilizationYes (mutant PKR)Limited

Data derived from in vitro enzyme kinetics [4] [5].

Target Engagement Specificity: PKR vs. Other Isoforms

Tebapivat demonstrates isoform selectivity with preferential activation of erythrocyte-specific PK (PKR) and the M2 isoform (PKM2). Key differentiators include:

  • PKR Activation: Half-maximal activation concentration (AC₅₀) of 0.0043–0.0069 µM for wild-type and common mutant PKR variants (e.g., K410E, R510Q). This high potency stems from tebapivat’s ability to rescue misfolded mutant PKR proteins, restoring tetrameric stability [4] [5].
  • PKM2 Interaction: AC₅₀ of 0.005 µM for PKM2, relevant in hematopoietic stem cells. Reduced PKM2 expression in CD34+ cells of myelodysplastic syndrome (MDS) patients suggests a therapeutic role beyond hemolytic anemias [2] [4].
  • Minimal Off-Target Effects: Unlike mitapivat, tebapivat shows negligible inhibition of aromatase (CYP19A1), mitigating concerns about bone density impacts [1] [5].

Biochemical Pathways Influenced by PK Activation

PK activation by tebapivat reprograms erythrocyte metabolism via:

  • Glycolytic Flux Enhancement: Increased conversion of PEP to pyruvate generates adenosine triphosphate (ATP) and reduces upstream metabolites like 2,3-diphosphoglycerate (2,3-DPG). In PK-deficient erythrocytes, tebapivat elevates ATP by 2.4-fold and decreases 2,3-DPG by 17–30% [3] [5].
  • Redox Homeostasis: Elevated ATP improves NADPH recycling via the pentose phosphate pathway (PPP), bolstering antioxidant capacity (e.g., glutathione regeneration) [3] [8].
  • Nucleotide Metabolism: Reduced 2,3-DPG levels diminish inhibition of hexokinase and glucose-6-phosphate dehydrogenase, further supporting glycolytic efficiency [6] [8].

Table 2: Metabolic Shifts in Erythrocytes Post-Tebapivat Exposure

MetaboliteChange (%)Functional Impact
ATP+240%Improved RBC membrane integrity, ion transport
2,3-DPG-30%Increased Hb-O₂ affinity, reduced sickling
Pyruvate+45%Enhanced substrate for mitochondrial respiration (in nucleated cells)
LactateNo changeStable pH maintenance

Data from ex vivo human RBC studies and thalassemic mouse models [3] [5] [8].

Impact on Erythrocyte Metabolism and Hemoglobin Stabilization

Tebapivat’s metabolic effects translate to clinically relevant improvements in erythrocyte function:

  • Hemoglobin Stabilization: Reduced 2,3-DPG shifts the oxygen dissociation curve leftward, increasing hemoglobin-oxygen affinity (P₅₀ decreased by 5–9%). This inhibits deoxygenated hemoglobin polymerization in sickle cell disease (SCD) and improves oxygen delivery in thalassemia by mitigating ineffective erythropoiesis [2] [5] [8].
  • Erythrocyte Deformability: ATP-dependent modulation of spectrin-actin interactions enhances membrane flexibility, confirmed by ektacytometry (15% improvement in elongation index) [2] [7].
  • Oxidative Damage Mitigation: In SCD models, tebapivat reduces sickling (9% lower point of sickling) and adhesion molecule expression (VCAM-1, ICAM-1) by attenuating phosphatidylserine exposure and reactive oxygen species (ROS) generation [2] [5].

Table 3: Functional Outcomes in Disease Models

ParameterSickle Cell Diseaseβ-ThalassemiaPK Deficiency
Hb-O₂ Affinity (Δp₅₀)-9% (ex vivo)-7% (Hbbth3/+ mice)-5% (clinical)
ROS Reduction40%35%50%
Sickling/AdhesionSignificant decreaseNot applicableNot applicable
ATP/2,3-DPG Ratio3.1-fold increase2.8-fold increase4.0-fold increase

Data from preclinical and early-phase clinical trials [2] [4] [5].

Properties

Product Name

Tebapivat

IUPAC Name

10-[(6-aminopyridin-2-yl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

Molecular Formula

C18H16N8OS

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C18H16N8OS/c1-25-15-12(16-17(25)23-14(28-16)7-10-5-6-20-24-10)8-21-26(18(15)27)9-11-3-2-4-13(19)22-11/h2-6,8H,7,9H2,1H3,(H2,19,22)(H,20,24)

InChI Key

DIUOELXIXSCFCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NN(C2=O)CC3=NC(=CC=C3)N)C4=C1N=C(S4)CC5=CC=NN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.